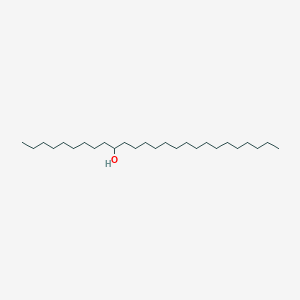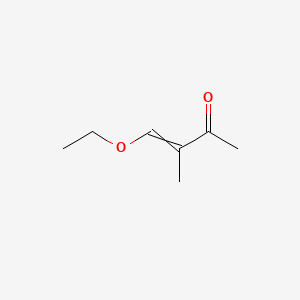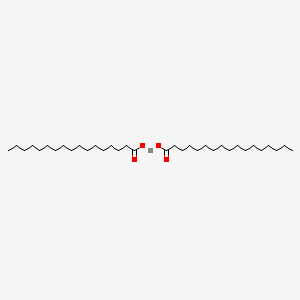![molecular formula C14H22N2O2 B13835333 N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is a chemical compound that belongs to the class of acetophenone derivatives Acetophenone itself is a simple ketone with a phenyl group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME typically involves multiple steps. One common method starts with the acetophenone as the base compound. The 4’-(2-(diethylamino)ethoxy) group can be introduced through an etherification reaction, where the hydroxyl group of acetophenone reacts with 2-(diethylamino)ethanol under acidic conditions to form the ether linkage. The oxime group is then introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group may interact with cellular receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The base compound with a simpler structure.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the diethylaminoethoxy group.
2-Aminoacetophenone: Contains an amino group instead of the oxime group.
Uniqueness
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is unique due to the combination of the diethylaminoethoxy and oxime groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(NE)-N-[1-[4-[2-(diethylamino)ethoxy]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14-8-6-13(7-9-14)12(3)15-17/h6-9,17H,4-5,10-11H2,1-3H3/b15-12+ |
InChI Key |
AOQGEVJQKKBQQP-NTCAYCPXSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=N/O)/C |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)










